AKT-IN-23

Description

Properties

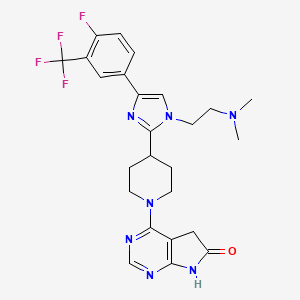

Molecular Formula |

C25H27F4N7O |

|---|---|

Molecular Weight |

517.5 g/mol |

IUPAC Name |

4-[4-[1-[2-(dimethylamino)ethyl]-4-[4-fluoro-3-(trifluoromethyl)phenyl]imidazol-2-yl]piperidin-1-yl]-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one |

InChI |

InChI=1S/C25H27F4N7O/c1-34(2)9-10-36-13-20(16-3-4-19(26)18(11-16)25(27,28)29)32-23(36)15-5-7-35(8-6-15)24-17-12-21(37)33-22(17)30-14-31-24/h3-4,11,13-15H,5-10,12H2,1-2H3,(H,30,31,33,37) |

InChI Key |

YDFKZIGAUIKZGP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3CC(=O)N4)C5=CC(=C(C=C5)F)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Target Binding and Selectivity Profile of the pan-Akt Inhibitor A-443654

Disclaimer: Initial searches for the specific molecule "AKT-IN-23" did not yield any publicly available data. Therefore, this guide has been prepared using the well-characterized, potent, and selective pan-Akt inhibitor A-443654 as a representative example to fulfill the structural and content requirements of the request. All data, protocols, and visualizations herein pertain to A-443654.

This document provides a detailed technical overview of the target binding characteristics and kinase selectivity profile of A-443654, an ATP-competitive inhibitor of Akt kinases. It is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Core Target Binding Profile

A-443654 is a potent, reversible, ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[1][2] It demonstrates high affinity for the ATP-binding site, leading to the inhibition of downstream signaling.[1][2] The inhibitor is described as a pan-Akt inhibitor, showing equal potency against all three isoforms within cellular contexts.[3][4][5]

Table 1: In Vitro Target Binding Affinity of A-443654

| Target | Assay Type | Value | Reference |

|---|---|---|---|

| Akt1 | Ki | 160 pM | [3][4][6] |

| myr-Akt1 (HEK293T cells) | IC50 | 2.5 nM | [3] |

| Akt2 | Potency | Equal to Akt1 | [4][6] |

| Akt3 | Potency | Equal to Akt1 |[4][6] |

Kinase Selectivity Profile

A-443654 exhibits high selectivity for Akt kinases when profiled against a panel of other protein kinases. Its selectivity is most challenged by other members of the AGC kinase family, to which Akt belongs. However, even within this family, it maintains a significant selectivity margin.

Table 2: Selectivity of A-443654 Against Other Kinases

| Kinase Family | Kinase | Selectivity (Fold vs. Akt1) | Reference |

|---|---|---|---|

| AGC | PKA | 40-fold | [4] |

| CMGC | Cdc2 | 280-fold | [6] |

| Aurora | Aurora A | >3800-fold | [6] |

| Aurora | Aurora B | >3800-fold | [6] |

| Polo-like Kinase | Plk1 | >3800-fold | [6] |

| Polo-like Kinase | Plk3 | >3800-fold | [6] |

| Polo-like Kinase | Plk4 | >3800-fold |[6] |

Signaling Pathway Context

A-443654 acts by inhibiting Akt, a central node in the PI3K/Akt signaling pathway. This pathway is critical for regulating cell survival, proliferation, growth, and metabolism.[7][8][9][10] Its activation typically begins with growth factor binding to receptor tyrosine kinases (RTKs), which in turn activates PI3K.[8][9] PI3K generates PIP3, which recruits Akt to the plasma membrane, allowing for its full activation via phosphorylation by PDK1 and mTORC2.[6][9] By blocking Akt, A-443654 prevents the phosphorylation of numerous downstream substrates, thereby inhibiting these cellular processes.

Experimental Protocols

This protocol outlines the general steps for determining the inhibitory constant (Ki) of a compound against a purified kinase.

-

Enzyme and Substrate Preparation: Recombinant human Akt1 enzyme is purified. A specific peptide substrate for Akt1 (e.g., a derivative of GSK3) is synthesized or commercially sourced.

-

Reaction Buffer: A kinase assay buffer is prepared, typically containing Tris-HCl, MgCl2, DTT, and ATP.

-

Inhibitor Dilution: A-443654 is serially diluted in DMSO to create a range of concentrations for testing.

-

Assay Plate Setup: In a 96-well or 384-well plate, the kinase, substrate, and inhibitor dilutions are combined in the reaction buffer. A control group with DMSO instead of the inhibitor is included.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-33P]ATP). The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Reaction Termination and Detection: The reaction is stopped, typically by adding a stop solution like phosphoric acid. The phosphorylated substrate is then captured (e.g., on a filter membrane) and quantified using a scintillation counter or a non-radioactive method like fluorescence polarization or luminescence (e.g., ADP-Glo™).

-

Data Analysis: The amount of substrate phosphorylation is plotted against the inhibitor concentration. The IC50 value is determined using non-linear regression analysis. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the ATP concentration used in the assay.

This protocol measures the ability of A-443654 to inhibit Akt activity within a cellular environment by quantifying the phosphorylation of its direct downstream target, GSK3.[1][4]

-

Cell Culture: Murine FL5.12 cells, stably transfected to express constitutively active myristoylated human Akt1, Akt2, or Akt3, are cultured in appropriate media.[4][5] Parental cells are used as a negative control.

-

Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with various concentrations of A-443654 or a vehicle control (DMSO) for a defined period (e.g., 2-4 hours).

-

Cell Lysis: After treatment, the culture medium is removed, and cells are washed with cold PBS. A lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors is added to each well to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the BCA assay, to ensure equal loading for subsequent analysis.

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated GSK3 (e.g., anti-pGSK3α/β Ser21/9).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

-

Data Normalization and Analysis: To ensure the observed changes are not due to variations in total protein levels, the membranes are stripped and re-probed with an antibody for total GSK3 and/or a loading control like β-actin. The density of the phospho-GSK3 band is quantified and normalized to the total GSK3 or loading control band. The percentage of inhibition is calculated relative to the vehicle-treated control.[4]

References

- 1. apexbt.com [apexbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Akt Inhibitor A-443654 Interferes with Mitotic Progression by Regulating Aurora A Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 8. Akt Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. sinobiological.com [sinobiological.com]

- 10. bosterbio.com [bosterbio.com]

In Vitro Characterization of a Novel Pan-AKT Kinase Inhibitor: AKT-IN-23

DISCLAIMER: As of November 2025, "AKT-IN-23" is a hypothetical compound name used for illustrative purposes in this technical guide. The data and experimental protocols presented herein are representative of a potent and selective ATP-competitive inhibitor of the AKT kinase family and are compiled from established scientific literature on similar molecules.

This document provides a comprehensive overview of the in vitro characterization of this compound, a novel, potent, and selective small-molecule inhibitor of the AKT serine/threonine kinase family (AKT1, AKT2, and AKT3). The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making AKT a prime therapeutic target.[3][4] This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of kinase inhibitors.

Data Summary

The in vitro profile of this compound has been established through a series of biochemical and cellular assays designed to determine its potency, selectivity, and mechanism of action.

Table 1: Biochemical Potency of this compound against AKT Isoforms

| Target | Assay Type | K_i (nM) | IC_50 (nM) |

| AKT1 | Kinase Activity | 0.16 | 1.2 |

| AKT2 | Kinase Activity | 0.21 | 1.8 |

| AKT3 | Kinase Activity | 0.19 | 1.5 |

Data are representative of a potent pan-AKT inhibitor and are for illustrative purposes.

Table 2: Kinase Selectivity Profile of this compound

| Kinase | Family | % Inhibition @ 1 µM | IC_50 (nM) | Selectivity Fold (vs. AKT1 IC_50) |

| AKT1 | AGC | 100 | 1.2 | 1 |

| PKA | AGC | 15 | > 10,000 | > 8,333 |

| PKCα | AGC | 8 | > 10,000 | > 8,333 |

| SGK1 | AGC | 25 | 850 | 708 |

| ROCK1 | AGC | 5 | > 10,000 | > 8,333 |

| CDK2/CycA | CMGC | < 5 | > 10,000 | > 8,333 |

| ERK1 | CMGC | < 5 | > 10,000 | > 8,333 |

| EGFR | TK | < 5 | > 10,000 | > 8,333 |

| SRC | TK | < 5 | > 10,000 | > 8,333 |

Selectivity was assessed against a panel of representative kinases. Data are illustrative of a highly selective compound.

Table 3: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation(s) | Proliferation IC_50 (nM) | p-AKT (S473) IC_50 (nM) |

| MDA-MB-468 | Triple-Negative Breast | PTEN null | 150 | 25 |

| BT474 | Breast | PIK3CA mutant | 210 | 40 |

| PC3 | Prostate | PTEN null | 180 | 32 |

| HCT116 | Colorectal | PIK3CA mutant | 250 | 55 |

Cellular potency was determined after 72 hours of continuous exposure for proliferation assays and 4 hours for p-AKT assays.

Signaling Pathways and Experimental Workflows

Caption: PI3K/AKT Signaling Pathway and Point of Inhibition by this compound.

Caption: In Vitro Characterization Workflow for this compound.

Experimental Protocols

This protocol describes a method to determine the binding affinity (K_i) of this compound for AKT isoforms.

-

Principle: This is a fluorescence resonance energy transfer (FRET) assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.

-

Materials:

-

Recombinant human AKT1, AKT2, AKT3 enzymes.

-

LanthaScreen™ Eu-anti-GST Antibody.

-

Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer.

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Test Compound: this compound serially diluted in 100% DMSO.

-

384-well, low-volume, black microplates.

-

-

Procedure:

-

Prepare a 4X solution of the kinase-antibody mixture by diluting the AKT enzyme and Eu-anti-GST antibody in the Assay Buffer.

-

Prepare a 4X solution of the tracer in the Assay Buffer.

-

Prepare a 4X solution of this compound by diluting the DMSO stock 25-fold into Assay Buffer. Create a 10-point, 3-fold serial dilution.

-

Add 2.5 µL of the 4X test compound dilutions to the assay plate. Add 2.5 µL of 4% DMSO in Assay Buffer for "no inhibitor" and "no enzyme" controls.

-

Add 2.5 µL of the 4X tracer solution to all wells.

-

Initiate the reaction by adding 5 µL of the 4X kinase-antibody mixture to all wells except the "no enzyme" controls (add 5 µL of Assay Buffer with antibody instead).

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excitation: 340 nm; Emission: 615 nm (Europium) and 665 nm (Alexa Fluor 647).

-

Calculate the emission ratio (665/615) and plot the results against the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC_50. K_i is calculated using the Cheng-Prusoff equation.

-

This protocol measures the effect of this compound on the proliferation of cancer cells.

-

Principle: AlamarBlue™ contains resazurin, which is reduced to the fluorescent resorufin by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.

-

Materials:

-

Cancer cell lines (e.g., MDA-MB-468).

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS).[5]

-

This compound serially diluted in DMSO.

-

AlamarBlue™ HS Cell Viability Reagent.

-

96-well, clear-bottom, black microplates.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.[6]

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

Prepare 2X serial dilutions of this compound in complete growth medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.

-

Remove the seeding medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

Add 10 µL of AlamarBlue™ reagent to each well and incubate for an additional 4 hours.[6]

-

Measure fluorescence with an excitation of 560 nm and an emission of 590 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC_50.

-

This protocol assesses the ability of this compound to inhibit AKT signaling in cells by measuring the phosphorylation of AKT itself.

-

Principle: Western blotting uses antibodies to detect specific proteins. A phospho-specific antibody is used to measure the level of phosphorylated AKT, which is a marker of its activation state.

-

Materials:

-

Cancer cell lines (e.g., PC3).

-

Serum-free medium and complete growth medium.

-

This compound serially diluted in DMSO.

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Primary Antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total-AKT, Mouse anti-β-Actin.

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

-

-

Procedure:

-

Seed cells in a 6-well plate and grow to 80-90% confluency.

-

Serum-starve the cells for 16 hours to reduce basal AKT activity.

-

Pre-treat cells with various concentrations of this compound (or vehicle) for 2 hours.

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to activate the AKT pathway.

-

Wash cells with ice-cold PBS and lyse them with 150 µL of ice-cold Lysis Buffer.

-

Clear the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody (e.g., anti-p-AKT, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total AKT and β-Actin (as a loading control).

-

Quantify band intensities using image analysis software. Normalize the p-AKT signal to total AKT and plot the percentage of inhibition against the inhibitor concentration to determine the IC_50.[7]

-

References

- 1. Getting the Akt Together: Guiding Intracellular Akt Activity by PI3K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiological regulation of Akt activity and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prognostic implications of microRNA-107 in esophageal cancer: a retrospective cohort study [PeerJ] [peerj.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Apoptotic Power of AKT Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the intricate mechanisms by which inhibition of the AKT signaling pathway can trigger programmed cell death, or apoptosis, a cornerstone of many modern cancer therapies. While specific data for a compound designated "AKT-IN-23" is not publicly available, this document will serve as a comprehensive resource on the core principles of apoptosis induction through AKT inhibition, using a representative AKT inhibitor as a model. We will explore the underlying signaling pathways, present typical quantitative data, and provide detailed experimental protocols for assessing the apoptotic effects of such an inhibitor.

The AKT Signaling Pathway: A Master Regulator of Cell Survival

The AKT pathway, also known as the PI3K-AKT pathway, is a critical intracellular signaling cascade that plays a central role in regulating cell growth, proliferation, survival, and metabolism.[1][2][3] Its dysregulation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[4][5][6][7][8]

Activation of the AKT pathway is typically initiated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates AKT.[1][9] Once activated, AKT phosphorylates a multitude of downstream substrates, effectively promoting cell survival by inhibiting pro-apoptotic proteins and activating anti-apoptotic signals.[1][4][5][10]

Induction of Apoptosis via AKT Inhibition

A representative AKT inhibitor would induce apoptosis primarily by disrupting the pro-survival signals mediated by AKT. This reactivates the cell's intrinsic apoptotic machinery. The two primary pathways to apoptosis, the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, can both be influenced by AKT signaling.[11][12] Inhibition of AKT predominantly enhances the intrinsic pathway.

Key molecular events following AKT inhibition include:

-

Activation of Pro-Apoptotic Bcl-2 Family Proteins: AKT normally phosphorylates and inactivates the pro-apoptotic protein Bad.[13][14] Upon AKT inhibition, dephosphorylated Bad is free to bind to and inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL. This allows the pro-apoptotic proteins Bax and Bak to form pores in the mitochondrial membrane, leading to the release of cytochrome c.[13]

-

De-repression of Caspase-9: Activated AKT can directly phosphorylate and inhibit caspase-9, an initiator caspase in the intrinsic apoptosis pathway.[14] Inhibition of AKT relieves this suppression, allowing for the activation of caspase-9 within the apoptosome complex, which forms following the release of cytochrome c.

-

Activation of FOXO Transcription Factors: AKT-mediated phosphorylation sequesters Forkhead box O (FOXO) transcription factors in the cytoplasm, preventing them from activating target genes.[4] When AKT is inhibited, FOXO proteins translocate to the nucleus and initiate the transcription of genes that promote apoptosis.

-

Stabilization of p53: AKT can phosphorylate and activate MDM2, a protein that targets the tumor suppressor p53 for degradation. By inhibiting AKT, MDM2 activity is reduced, leading to the stabilization and accumulation of p53, which can then induce apoptosis.

Quantitative Assessment of Apoptosis Induction

The efficacy of an AKT inhibitor in inducing apoptosis can be quantified through various in vitro assays. The following tables present representative data that would be expected from a potent and selective AKT inhibitor.

Table 1: In Vitro Cytotoxicity of a Representative AKT Inhibitor

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| MCF-7 | Breast Cancer | 0.5 |

| PC-3 | Prostate Cancer | 1.2 |

| A549 | Lung Cancer | 2.5 |

| U-87 MG | Glioblastoma | 0.8 |

Table 2: Biomarker Modulation Following Treatment with a Representative AKT Inhibitor (1 µM for 24h)

| Cell Line | % Apoptotic Cells (Annexin V+) | Caspase-3/7 Activity (Fold Change) | p-AKT (Ser473) Expression (% of Control) | Cleaved PARP Expression (Fold Change) |

| MCF-7 | 45% | 8.2 | 15% | 10.5 |

| PC-3 | 38% | 6.5 | 22% | 8.7 |

| A549 | 32% | 5.1 | 35% | 6.4 |

| U-87 MG | 55% | 10.8 | 12% | 15.2 |

Detailed Experimental Protocols

Herein, we provide standardized protocols for key experiments to evaluate the apoptotic effects of a novel AKT inhibitor.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the AKT inhibitor for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for Apoptosis Markers

This technique is used to detect and quantify specific proteins in a cell lysate.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest.

Methodology:

-

Cell Lysis: Treat cells with the AKT inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, Bcl-2, Bax, cleaved PARP, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities relative to the loading control.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is used to identify cells with compromised membranes (late apoptotic and necrotic cells).

Methodology:

-

Cell Treatment: Treat cells with the AKT inhibitor for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells for 15 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Conclusion

Inhibition of the AKT signaling pathway represents a compelling strategy for cancer therapy due to its central role in promoting cell survival and suppressing apoptosis. By blocking AKT activity, small molecule inhibitors can effectively re-engage the intrinsic apoptotic pathway, leading to the selective elimination of cancer cells. The experimental frameworks provided in this guide offer a robust starting point for the preclinical evaluation of novel AKT inhibitors. A thorough understanding of these mechanisms and methodologies is paramount for the successful development of next-generation targeted cancer therapeutics.

References

- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Akt inhibitors: mechanism of action and implications for anticancer therapeutics | Semantic Scholar [semanticscholar.org]

- 3. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Induction of Apoptosis via Inactivating PI3K/AKT Pathway in Colorectal Cancer Cells Using Aged Chinese Hakka Stir-Fried Green Tea Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Apoptosis - Wikipedia [en.wikipedia.org]

- 12. Targeting apoptotic pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]

Cellular Pathways Modulated by AKT Inhibitors: A Technical Guide

Disclaimer: Publicly available information on the specific compound "AKT-IN-23" is limited. Therefore, this document provides a comprehensive technical guide on the cellular pathways modulated by representative inhibitors of the AKT signaling pathway, using publicly available data and established experimental protocols. This guide is intended for researchers, scientists, and drug development professionals.

The PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that plays a central role in regulating cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention.[4][5]

Activation of the pathway is typically initiated by the binding of growth factors to their receptor tyrosine kinases on the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting AKT (also known as Protein Kinase B) to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2.[2]

Once activated, AKT phosphorylates a multitude of downstream substrates, leading to:

-

Promotion of cell survival: by inhibiting pro-apoptotic proteins like Bad and the FOXO family of transcription factors.[3]

-

Stimulation of cell growth and proliferation: through the activation of mTORC1, which in turn promotes protein synthesis by phosphorylating S6K and 4E-BP1.[5]

-

Regulation of metabolism: by promoting glucose uptake and utilization.

The pathway is negatively regulated by the tumor suppressor PTEN (Phosphatase and Tensin Homolog), which dephosphorylates PIP3 back to PIP2, thus antagonizing PI3K activity.[1]

The PI3K/AKT/mTOR signaling pathway and the point of inhibition by an AKT inhibitor.

Quantitative Data: Potency of Representative AKT Inhibitors

The efficacy of AKT inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for several well-characterized AKT inhibitors against the three AKT isoforms (AKT1, AKT2, and AKT3).

| Inhibitor | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) | Reference |

| GSK690693 | 2 | 13 | 9 | [6] |

| AZD5363 | ≤10 | ≤10 | ≤10 | [6] |

| MK-2206 | 8 | 12 | 65 | [7] |

| Ipatasertib (GDC-0068) | Potent inhibition of all three isoforms | Potent inhibition of all three isoforms | Potent inhibition of all three isoforms | [6] |

| Uprosertib (GSK2141795) | 180 | 328 | 38 | [7] |

| Miransertib (ARQ-092) | 2.7 | 14 | 8.1 | [7] |

| Akti-1/2 (Inhibitor VIII) | 58 | 210 | ~2100 (36-fold selective for AKT1 over AKT3) | [7] |

Experimental Protocols

Assessment of AKT Pathway Inhibition by Western Blotting

Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a sample. To assess the activity of an AKT inhibitor, one can measure the phosphorylation status of AKT at key residues (Ser473 and Thr308) and its downstream targets. A decrease in the phosphorylation of these proteins upon treatment with the inhibitor indicates successful pathway inhibition.

Protocol:

-

Cell Culture and Treatment: Plate cells at a suitable density in a 6-well plate and allow them to adhere overnight. Treat the cells with the AKT inhibitor at various concentrations for the desired duration. Include a vehicle-treated control.

-

Cell Lysis: Aspirate the media and wash the cells with ice-cold 1X Phosphate Buffered Saline (PBS). Lyse the cells by adding 1X SDS sample buffer (e.g., 100 µl per well). Scrape the cells and transfer the lysate to a microcentrifuge tube.[8][9]

-

Sample Preparation: Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity. Heat the samples at 95-100°C for 5 minutes. Centrifuge for 5 minutes to pellet cell debris.[8][9]

-

SDS-PAGE and Protein Transfer: Load 20 µl of the supernatant onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[9][10]

-

Immunoblotting:

-

Block the membrane with 5% w/v nonfat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9] For phospho-specific antibodies, BSA is often recommended to reduce background.[11]

-

Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473) or a downstream target overnight at 4°C with gentle shaking.[8][12]

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels or a loading control (e.g., β-actin or GAPDH).

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 6. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. ccrod.cancer.gov [ccrod.cancer.gov]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 10. ccrod.cancer.gov [ccrod.cancer.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of AKT-IN-23

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of AKT-IN-23, a novel inhibitor of the AKT signaling pathway. The serine/threonine kinase AKT is a critical mediator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many human cancers.[1][2][3][4] This document outlines the necessary procedures for assessing the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of this compound in preclinical cancer models. The provided protocols are designed to be adaptable to various tumor models and research objectives.

Introduction to AKT Signaling in Cancer

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular functions, including cell growth, proliferation, survival, and motility.[3][5][6] In many cancers, this pathway is hyperactivated due to mutations in key components like PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.[1][3] AKT exists as three isoforms (AKT1, AKT2, and AKT3) with both overlapping and distinct functions.[7][8] Upon activation by upstream signals, AKT phosphorylates a wide range of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins and fostering proliferation.[2][9] The central role of AKT in tumorigenesis makes it an attractive target for cancer therapy.[2][10]

Diagram: The PI3K/AKT/mTOR Signaling Pathway

Caption: Simplified diagram of the PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

In Vivo Experimental Protocols

Animal Models and Tumor Implantation

The choice of animal model is critical for the successful in vivo evaluation of this compound. Human tumor xenograft models in immunocompromised mice are commonly used.

-

Animal Strains: Female athymic nude mice (e.g., NU/NU) or SCID mice, 6-8 weeks old, are typically used for xenograft studies.

-

Cell Lines: Select cancer cell lines with known alterations in the PI3K/AKT pathway (e.g., PTEN-null, PIK3CA-mutant) such as BT474 (breast cancer), LNCaP (prostate cancer), or U87MG (glioblastoma).[11][12][13]

-

Implantation:

-

Culture selected tumor cells to 80-90% confluency.

-

Harvest cells and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio).

-

Subcutaneously inject 5 x 10⁶ to 10 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.

-

Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³) before initiating treatment.[7]

-

Dosing and Administration of this compound

A dose-response study is essential to determine the optimal therapeutic dose and to assess toxicity.

-

Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose, 5% DMSO in saline). The formulation should be stable and well-tolerated by the animals.

-

Administration Route: Common routes for small molecule inhibitors include oral gavage (p.o.) or intraperitoneal (i.p.) injection. The choice depends on the pharmacokinetic properties of the compound.

-

Dose Escalation Study:

-

Divide tumor-bearing mice into several groups (n=5-10 mice per group), including a vehicle control group.

-

Administer this compound at increasing doses (e.g., 10, 30, 100 mg/kg) once or twice daily.

-

Monitor animals daily for signs of toxicity, including weight loss, changes in behavior, and adverse reactions at the injection site.

-

The maximum tolerated dose (MTD) is typically defined as the highest dose that does not induce more than 10-15% body weight loss or other signs of severe toxicity.

-

Efficacy Study

Once the MTD is established, a larger-scale efficacy study can be conducted.

-

Experimental Groups:

-

Group 1: Vehicle control

-

Group 2: this compound at a suboptimal dose

-

Group 3: this compound at the optimal therapeutic dose (near the MTD)

-

Group 4 (Optional): Positive control (a standard-of-care chemotherapy or another AKT inhibitor)

-

-

Treatment Schedule: Treat animals for a defined period, typically 2-4 weeks, or until tumors in the control group reach a predetermined endpoint size.

-

Data Collection:

-

Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate volume using the formula: (Length x Width²)/2.

-

Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.

-

Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study to quantify the anti-tumor effect.

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

PK/PD studies are crucial to correlate drug exposure with target modulation and anti-tumor activity.

-

Pharmacokinetics:

-

Administer a single dose of this compound to non-tumor-bearing or tumor-bearing mice.

-

Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or cardiac puncture.

-

Process blood to obtain plasma and analyze the concentration of this compound using LC-MS/MS.

-

Key PK parameters to determine include Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).

-

-

Pharmacodynamics:

-

Treat tumor-bearing mice with a single dose or multiple doses of this compound.

-

At selected time points post-dose, euthanize the animals and collect tumor and relevant tissues (e.g., lung).[11][12]

-

Prepare tissue lysates and perform Western blot analysis to assess the phosphorylation status of AKT and its downstream targets, such as GSK3β, PRAS40, and S6 kinase.[7][12] A dose-dependent inhibition of substrate phosphorylation indicates target engagement.[7]

-

Diagram: In Vivo Experimental Workflow for this compound

Caption: General workflow for an in vivo efficacy and PK/PD study of the AKT inhibitor this compound.

Data Presentation

All quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Tumor Growth Inhibition (TGI) of this compound

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | TGI (%) | p-value vs. Vehicle |

| Vehicle Control | - | q.d. | 1250 ± 150 | - | - |

| This compound | 30 | q.d. | 875 ± 110 | 30 | <0.05 |

| This compound | 100 | q.d. | 450 ± 85 | 64 | <0.001 |

| Positive Control | X | q.d. | 500 ± 90 | 60 | <0.001 |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) |

| 50 | p.o. | 1500 | 1.0 | 9500 |

| 50 | i.p. | 4500 | 0.5 | 18000 |

Table 3: Pharmacodynamic Modulation of p-GSK3β in Tumors

| Treatment Group | Time Post-Dose (hr) | % Inhibition of p-GSK3β (vs. Vehicle) |

| This compound (50 mg/kg) | 2 | 85 |

| This compound (50 mg/kg) | 8 | 60 |

| This compound (50 mg/kg) | 24 | 25 |

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vivo characterization of this compound. By systematically evaluating its efficacy, toxicity, pharmacokinetic, and pharmacodynamic properties, researchers can generate the critical data needed to advance the development of this promising therapeutic agent. Careful selection of animal models and rigorous execution of these experimental procedures will be paramount to understanding the full therapeutic potential of this compound in oncology.

References

- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 4. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Akt inhibitors in clinical development for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AKT Inhibitor (AKT-IN-23) in Mouse Models

Disclaimer: Information regarding a specific molecule designated "AKT-IN-23" is not available in the public domain as of November 2025. The following application notes and protocols are based on published preclinical data for structurally and mechanistically similar AKT inhibitors, such as AZD5363 and CCT128930, and are intended to serve as a comprehensive guide for researchers. All dosages and procedures should be optimized for the specific mouse model and experimental goals.

Introduction

AKT (Protein Kinase B) is a serine/threonine-specific protein kinase that plays a central role in the PI3K/AKT/mTOR signaling pathway, which is critical for regulating cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in various human cancers, making AKT a prime target for therapeutic intervention.[2][4] AKT inhibitors are being extensively investigated in preclinical mouse models to evaluate their efficacy and safety.

This document provides detailed guidelines for the dosage and administration of a representative AKT inhibitor, herein referred to as this compound, in mouse models for cancer research.

Mechanism of Action

This compound is presumed to be an ATP-competitive inhibitor that targets the kinase domain of AKT isoforms (AKT1, AKT2, and AKT3), preventing their activation by phosphorylation.[4][5] By inhibiting AKT, this compound blocks downstream signaling to key effectors, including mTORC1, GSK3β, and FOXO transcription factors.[1][6] This disruption of the PI3K/AKT/mTOR pathway ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells with an activated AKT pathway.[1][7]

Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which recruits AKT to the cell membrane. AKT is then activated through phosphorylation by PDK1 and mTORC2.[2] Activated AKT proceeds to phosphorylate a multitude of downstream targets.

Dosage and Administration in Mouse Models

The appropriate dosage and administration route for this compound will depend on the specific mouse model, tumor type, and experimental design. The following tables summarize dosages and administration routes for similar AKT inhibitors reported in the literature.

Dosage Summary

| Compound | Mouse Model | Dosage | Dosing Schedule | Efficacy | Reference |

| AZD5363 | PTEN-deficient prostate cancer | 100 mg/kg | Twice daily (b.i.d.), 5 days on/2 days off | Significant tumor burden reduction | [7] |

| CCT128930 | U87MG glioblastoma xenograft | Not specified | Not specified | Antitumor activity observed | [5][8] |

Administration Routes

The selection of an administration route should be based on the compound's formulation, desired pharmacokinetic profile, and ethical considerations.[9][10]

| Route | Description | Advantages | Disadvantages |

| Oral (p.o.) | Administration via the mouth, typically using gavage. | Convenient, non-invasive for repeated dosing. | Potential for first-pass metabolism, requires skill. |

| Intraperitoneal (i.p.) | Injection into the abdominal cavity. | Rapid absorption, bypasses first-pass metabolism. | Risk of organ damage, can cause stress.[11] |

| Intravenous (i.v.) | Injection directly into a vein. | 100% bioavailability, rapid onset. | Technically challenging in mice, requires restraint. |

| Subcutaneous (s.c.) | Injection under the skin. | Slower, more sustained absorption. | Limited volume can be administered. |

Experimental Protocols

Preparation of this compound for Administration

Materials:

-

This compound compound

-

Vehicle (e.g., 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in water, 10% DMSO/90% corn oil)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

Protocol:

-

Accurately weigh the required amount of this compound powder using an analytical balance.

-

Transfer the powder to a sterile microcentrifuge tube.

-

Add the appropriate volume of the chosen vehicle to achieve the desired final concentration.

-

Vortex the mixture vigorously until the compound is fully dissolved or forms a homogenous suspension.

-

If the compound is difficult to dissolve, sonicate the mixture in a water bath for 5-10 minutes.

-

Prepare the formulation fresh daily before administration to ensure stability and potency.

Administration Protocol: Oral Gavage

Materials:

-

Prepared this compound formulation

-

Appropriately sized gavage needles (e.g., 20-22 gauge, flexible or rigid)

-

Syringes (1 mL)

-

Animal scale

Protocol:

-

Weigh the mouse to determine the exact volume of the formulation to be administered based on its body weight and the target dose (mg/kg).

-

Gently restrain the mouse, ensuring a firm but not restrictive grip.

-

Insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.

-

Allow the mouse to swallow the tip of the needle before gently advancing it into the esophagus.

-

Slowly administer the formulation.

-

Carefully withdraw the gavage needle.

-

Monitor the mouse for any signs of distress or adverse reactions.

Experimental Workflow for Efficacy Studies

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound in a tumor xenograft mouse model.

Pharmacodynamic Biomarker Analysis

To confirm target engagement and pathway modulation in vivo, it is crucial to assess pharmacodynamic biomarkers in tumor and/or surrogate tissues.

Protocol: Western Blot Analysis of Tumor Lysates

-

Collect tumor tissues at specified time points after the final dose of this compound.

-

Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C.

-

Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard assay (e.g., BCA).

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated AKT (p-AKT), total AKT, and downstream targets such as phosphorylated GSK3β (p-GSK3β) and phosphorylated S6 (p-S6).

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

Quantify the band intensities to assess the level of target inhibition.

Conclusion

These application notes provide a comprehensive framework for the preclinical evaluation of AKT inhibitors like this compound in mouse models. The provided protocols and guidelines are based on established methodologies for similar compounds. Researchers should adapt and optimize these protocols to suit their specific experimental needs while adhering to all institutional animal care and use guidelines.

References

- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maximising the potential of AKT inhibitors as anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 4. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy of targeted AKT inhibition in genetically engineered mouse models of PTEN-deficient prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]

- 10. downstate.edu [downstate.edu]

- 11. youtube.com [youtube.com]

Application Notes and Protocols: Western Blot for p-AKT after AKT Inhibitor Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a Western blot to analyze the phosphorylation status of AKT (Protein Kinase B) at Serine 473 (p-AKT) following treatment with an AKT inhibitor. This protocol is essential for researchers and professionals involved in drug development and signal transduction research to assess the efficacy of AKT inhibitors.

Introduction

AKT is a serine/threonine-specific protein kinase that plays a crucial role in various cellular processes, including cell survival, growth, proliferation, and metabolism.[1][2] The activation of AKT is a central event in the PI3K/AKT signaling pathway, which is frequently dysregulated in diseases such as cancer.[3][4] Activation of AKT involves phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473).[5]

AKT inhibitors are a class of targeted therapies designed to block the activity of AKT, thereby inducing apoptosis and inhibiting tumor growth.[4] Monitoring the phosphorylation status of AKT is a reliable method to determine the on-target effect of these inhibitors. Western blotting is a widely used technique to detect and quantify the levels of specific proteins, including phosphorylated proteins like p-AKT.[6]

This document provides a comprehensive protocol for the treatment of cells with an AKT inhibitor (using the placeholder "AKT-IN-23" as an example), subsequent cell lysis, protein quantification, and Western blot analysis of p-AKT (Ser473) and total AKT levels.

Signaling Pathway and Experimental Workflow

To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.

AKT Signaling Pathway

References

- 1. news-medical.net [news-medical.net]

- 2. ghgprotocol.org [ghgprotocol.org]

- 3. drugs.com [drugs.com]

- 4. Using the Mechanisms of Action Involved in the Pathogenesis of Androgenetic Alopecia to Treat Hair Loss [mdpi.com]

- 5. What are IL-23 inhibitors and how do they work? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes: Visualizing AKT Pathway Inhibition with AKT-IN-23 using Immunofluorescence

Introduction

The PI3K/AKT signaling pathway is a critical intracellular cascade that governs a multitude of cellular functions, including proliferation, growth, survival, metabolism, and apoptosis.[1][2] Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that serves as the central node in this pathway.[1] Its activation is initiated by various stimuli, such as growth factors and insulin, which lead to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by phosphoinositide 3-kinase (PI3K).[1] PIP3 recruits Akt to the plasma membrane, where it is fully activated through phosphorylation at two key sites: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[1]

Given its central role in cell survival and proliferation, the AKT pathway is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention.[3] Small molecule inhibitors are crucial tools for studying the pathway's function and for potential clinical applications. AKT-IN-23 is an inhibitor of AKT that can be utilized in cancer research.[4]

Immunofluorescence (IF) is a powerful technique that allows for the visualization and quantification of protein expression and activation state within the cellular context.[5] By using antibodies specific to the phosphorylated (active) forms of AKT, researchers can directly observe the effects of inhibitors like this compound on the pathway. This document provides a detailed protocol for immunofluorescence staining to monitor the inhibition of AKT phosphorylation (pAKT) in cultured cells treated with this compound.

The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a tightly regulated signaling cascade. Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates PIP2 to generate PIP3. This second messenger, PIP3, recruits PH-domain-containing proteins like AKT and PDK1 to the cell membrane. This proximity allows PDK1 to phosphorylate AKT at Thr308. Full activation of AKT requires a second phosphorylation at Ser473 by the mTORC2 complex.[1] Activated AKT then phosphorylates a host of downstream substrates to regulate cellular processes. The pathway is negatively regulated by the phosphatase PTEN, which dephosphorylates PIP3 back to PIP2, terminating the signal.[1]

Experimental Protocols

A. Materials and Reagents

Cell Culture & Treatment

-

Cell line of interest (e.g., HeLa, MCF-7, U-87 MG)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Glass coverslips (12 mm or 18 mm), sterile

-

6-well or 24-well tissue culture plates

-

Growth factor/stimulant (e.g., EGF, Insulin)

-

This compound (Stock solution in DMSO)

-

Vehicle control (DMSO)

Immunofluorescence Staining

-

Fixation Solution : 4% Paraformaldehyde (PFA) in PBS. (Caution: PFA is toxic, handle in a fume hood).

-

Permeabilization Buffer : 0.1-0.5% Triton X-100 in PBS.[6]

-

Blocking Buffer : 1-5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST).

-

Primary Antibody : Rabbit anti-Phospho-AKT (Ser473) antibody (e.g., Cell Signaling Technology #9271). Recommended dilution: 1:50 - 1:200.[1]

-

Secondary Antibody : Alexa Fluor 488-conjugated Goat anti-Rabbit IgG. Recommended dilution: 1:200 - 1:1000.

-

Nuclear Counterstain : DAPI (4',6-diamidino-2-phenylindole) solution.

-

Mounting Medium : Anti-fade mounting medium (e.g., ProLong Gold).

-

Microscope slides

B. Protocol 1: Cell Culture and Treatment

This protocol describes the steps for preparing cells for immunofluorescence analysis of AKT inhibition.

-

Cell Seeding : Aseptically place sterile glass coverslips into the wells of a tissue culture plate. Seed cells onto the coverslips at a density that will result in 50-70% confluency after 24 hours.

-

Serum Starvation : Once cells are attached and have reached the desired confluency, aspirate the complete medium. Wash the cells once with sterile PBS, and then replace with serum-free medium. Incubate for 4-16 hours to reduce basal AKT activity.

-

Inhibitor Pre-treatment : Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose. Aspirate the medium and add the inhibitor or vehicle solutions to the respective wells. Incubate for 1-2 hours. Note: The optimal incubation time and concentration should be determined empirically.

-

Stimulation : To activate the AKT pathway, add the desired growth factor (e.g., 100 ng/mL EGF) directly to the medium in each well (except for the unstimulated control). Incubate for 15-30 minutes at 37°C.

-

Proceed to Fixation : Immediately after stimulation, aspirate the medium and proceed to Protocol 2 for immunofluorescence staining.

C. Protocol 2: Immunofluorescence Staining

This protocol outlines the steps for fixing, permeabilizing, and staining the cells.

-

Fixation : Gently wash the cells with PBS. Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.[7]

-

Washing : Aspirate the PFA and wash the coverslips three times with PBS for 5 minutes each.

-

Permeabilization : Add 1 mL of Permeabilization Buffer (0.2% Triton X-100 in PBS) to each well.[6] Incubate for 10 minutes at room temperature. This step is necessary for the antibodies to access intracellular antigens.

-

Washing : Aspirate the permeabilization buffer and wash three times with PBS for 5 minutes each.

-

Blocking : Add 1 mL of Blocking Buffer (e.g., 1% BSA in PBST) to each well.[1] Incubate for 60 minutes at room temperature to minimize non-specific antibody binding.

-

Primary Antibody Incubation : Dilute the primary anti-pAKT (Ser473) antibody in Blocking Buffer to the desired concentration (e.g., 1:100). Aspirate the blocking solution from the coverslips. Add the diluted primary antibody solution, ensuring the coverslip is fully covered. Incubate overnight at 4°C in a humidified chamber.

-

Washing : The next day, aspirate the primary antibody solution. Wash the coverslips three times with PBST for 10 minutes each to remove unbound primary antibody.[4]

-

Secondary Antibody Incubation : Dilute the fluorescently-labeled secondary antibody in Blocking Buffer (e.g., 1:500). Protect from light from this step onwards. Aspirate the wash buffer and add the diluted secondary antibody. Incubate for 1.5 hours at room temperature in the dark.[4]

-

Washing : Aspirate the secondary antibody solution and wash three times with PBST for 5 minutes each in the dark.

-

Nuclear Staining : Add DAPI solution to each well and incubate for 5 minutes at room temperature in the dark.

-

Final Wash : Wash the coverslips one final time with PBS for 5 minutes.

-

Mounting : Using fine-tipped forceps, carefully remove the coverslips from the wells. Wick away excess PBS with the edge of a lab wipe. Place a small drop of anti-fade mounting medium onto a clean microscope slide. Gently lower the coverslip, cell-side down, onto the drop of medium, avoiding air bubbles.

-

Sealing and Storage : Seal the edges of the coverslip with clear nail polish. Allow the slides to cure at room temperature in the dark for at least 2 hours before imaging. Store slides at 4°C, protected from light.

References

- 1. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

- 2. ccrod.cancer.gov [ccrod.cancer.gov]

- 3. AKT inhibition relieves feedback suppression of receptor tyrosine kinase expression and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Xenograft Tumor Model Using an AKT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[3][4] The serine/threonine kinase AKT, also known as Protein Kinase B (PKB), is a central node in this pathway.[5][6] The AKT family comprises three highly homologous isoforms: AKT1, AKT2, and AKT3, which can have both overlapping and distinct functions in normal physiology and disease.[5][7] Hyperactivation of AKT signaling, often due to mutations in PI3K or loss of the tumor suppressor PTEN, promotes tumorigenesis and resistance to cancer therapies.[3][4]

This document provides detailed application notes and protocols for establishing and utilizing a xenograft tumor model to evaluate the in vivo efficacy of a hypothetical potent and selective AKT inhibitor, AKT-IN-23. These guidelines are intended for researchers and scientists in the field of oncology drug discovery and development.

Mechanism of Action of AKT Inhibitors

AKT inhibitors are designed to block the activity of AKT kinases, thereby inhibiting downstream signaling pathways that drive cancer cell proliferation and survival.[5][6] By suppressing the phosphorylation of numerous downstream substrates, including mTOR, GSK3β, and FOXO transcription factors, AKT inhibitors can induce cell cycle arrest, and apoptosis, and prevent angiogenesis.[8][9] The therapeutic potential of targeting AKT has been demonstrated in various preclinical cancer models.

Preclinical Evaluation of this compound in a Xenograft Model

A xenograft tumor model, where human cancer cells are implanted into immunodeficient mice, is a widely used and valuable tool for assessing the in vivo anti-tumor activity of novel therapeutic agents.[10][11][12] This section outlines the protocol for a xenograft study to determine the efficacy of this compound.

Experimental Design and Workflow

The overall workflow for the xenograft study is depicted below.

Caption: Experimental workflow for the this compound xenograft study.

Detailed Experimental Protocols

Cell Line Selection and Culture

-

Cell Line: Choose a human cancer cell line with a documented hyperactivated PI3K/AKT pathway (e.g., PTEN-null or PIK3CA-mutant). Examples include PC-3 (prostate cancer), BT-474 (breast cancer), or A375 (melanoma).

-

Culture Conditions: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Quality Control: Regularly test the cells for mycoplasma contamination and authenticate the cell line identity.

Animal Model

-

Strain: Use immunodeficient mice, such as NOD-scid IL2Rgamma-null (NSG) mice, which are highly permissive for the engraftment of human cells.[12][13]

-

Age and Sex: Typically, 6-8 week old female mice are used.[12]

-

Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the start of the experiment.

-

Housing: House the animals in a specific pathogen-free (SPF) facility in accordance with institutional guidelines.[13]

Tumor Cell Implantation

-

Cell Preparation:

-

Harvest cultured cancer cells during their exponential growth phase using trypsin.

-

Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS).

-

Count the cells and assess viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.

-

Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® or Cultrex BME at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.[10][11] Keep the cell suspension on ice.

-

-

Implantation Procedure:

-

Anesthetize the mouse using isoflurane.

-

Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse using a 27-gauge needle.[10]

-

Monitor the mice until they have fully recovered from anesthesia.

-

Tumor Growth Monitoring and Treatment

-

Tumor Measurement:

-

Once tumors become palpable, measure the tumor dimensions (length and width) two to three times per week using digital calipers.[12]

-

Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

-

-

Randomization:

-

When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

-

Treatment Administration:

-

Vehicle Control Group: Administer the vehicle solution (e.g., 0.5% methylcellulose) to the control group according to the same schedule as the treatment group.

-

This compound Treatment Group(s): Prepare this compound at the desired concentration(s) in the vehicle solution. Administer the treatment via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule (e.g., once daily).

-

Monitor the body weight of the mice two to three times per week as an indicator of general health and treatment-related toxicity.

-

Study Endpoint and Data Analysis

-

Endpoint Criteria: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if mice show signs of excessive toxicity (e.g., >20% body weight loss).

-

Data Collection: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.

-

Pharmacodynamic Analysis (Optional): A subset of tumors can be collected at specific time points after the last dose to analyze the levels of phosphorylated AKT (p-AKT) and downstream effectors (e.g., p-S6) by Western blot or immunohistochemistry to confirm target engagement.

-

Statistical Analysis: Analyze the differences in tumor growth between the treatment and control groups using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).

Data Presentation

Quantitative data from the xenograft study should be summarized in clear and concise tables for easy comparison.

Table 1: Anti-tumor Efficacy of this compound in Xenograft Model

| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day X (mm³ ± SEM) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g ± SEM) |

| Vehicle Control | - | 1200 ± 150 | - | 1.2 ± 0.2 |

| This compound | 25 mg/kg, QD | 600 ± 80 | 50 | 0.6 ± 0.1 |

| This compound | 50 mg/kg, QD | 300 ± 50 | 75 | 0.3 ± 0.05 |

Table 2: Effect of this compound on Body Weight

| Treatment Group | Dose and Schedule | Mean Body Weight at Day 0 (g ± SEM) | Mean Body Weight at Day X (g ± SEM) | Percent Change in Body Weight (%) |

| Vehicle Control | - | 20.1 ± 0.5 | 22.5 ± 0.6 | +11.9 |

| This compound | 25 mg/kg, QD | 20.3 ± 0.4 | 21.8 ± 0.5 | +7.4 |

| This compound | 50 mg/kg, QD | 20.2 ± 0.5 | 20.0 ± 0.7 | -1.0 |

Signaling Pathway Visualization

The PI3K/AKT/mTOR signaling pathway is a key driver of cell survival and proliferation. This compound is designed to inhibit this pathway at the level of AKT.

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.

Conclusion

The xenograft tumor model is an indispensable tool for the in vivo evaluation of novel anti-cancer agents like this compound. The protocols and guidelines presented here provide a comprehensive framework for conducting these studies in a robust and reproducible manner. Careful execution of these experiments, coupled with thorough data analysis, will provide critical insights into the therapeutic potential of targeting the AKT signaling pathway in cancer.

References

- 1. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Akt inhibitors: mechanism of action and implications for anticancer therapeutics | Semantic Scholar [semanticscholar.org]

- 7. journals.biologists.com [journals.biologists.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. m.youtube.com [m.youtube.com]

- 10. LLC cells tumor xenograft model [protocols.io]

- 11. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 13. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

Measuring the Efficacy of AKT-IN-23 in 3D Organoid Cultures: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that governs essential cellular processes including proliferation, survival, growth, and metabolism.[1][2][3] Dysregulation of this pathway, often through the hyperactivation of AKT (also known as Protein Kinase B), is a frequent event in a wide range of human cancers, contributing to tumorigenesis, cancer progression, and resistance to therapies.[1][4][5] Consequently, the development of specific inhibitors targeting the AKT kinase has become a promising strategy in oncology drug discovery.

AKT-IN-23 is a novel, potent, and selective small molecule inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3). This application note provides a detailed protocol for evaluating the efficacy of this compound in three-dimensional (3D) organoid cultures. 3D organoids are increasingly recognized as more physiologically relevant models compared to traditional 2D cell cultures, as they better recapitulate the complex cell-cell and cell-extracellular matrix interactions, as well as the nutrient and oxygen gradients found in in vivo tumors.[6][7][8] This protocol outlines methods for organoid culture, drug treatment, and the assessment of cell viability and pathway modulation to determine the therapeutic potential of this compound.

Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell fate. Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) activate PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the plasma membrane where it is activated through phosphorylation. Activated AKT then phosphorylates a multitude of downstream substrates to promote cell survival, proliferation, and growth, while inhibiting apoptosis.[2][4][9] this compound exerts its therapeutic effect by directly inhibiting the kinase activity of AKT, thereby blocking these downstream pro-survival signals.

Experimental Workflow

The overall workflow for assessing the efficacy of this compound in 3D organoid cultures involves several key stages, from organoid establishment to data analysis. This systematic approach ensures reproducible and reliable results.

Materials and Methods

Materials

-

Patient-derived tumor tissue or established organoid lines

-

Basement membrane matrix (e.g., Matrigel®)

-

Organoid culture medium (specific to the tissue of origin)

-

This compound (stock solution in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo® 3D Assay, Promega)

-

Phosphate-buffered saline (PBS)

-

Cell recovery solution (e.g., Corning® Cell Recovery Solution)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

96-well and 24-well culture plates

-

Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)

-

Microplate reader (luminescence)

-

Imaging system (e.g., inverted microscope)

Experimental Protocols

1. 3D Organoid Culture

This protocol is a general guideline and should be optimized for the specific organoid type.

-

Preparation: Thaw basement membrane matrix on ice. Pre-cool pipette tips and microcentrifuge tubes.

-

Organoid Seeding:

-

For established organoid lines, mechanically dissociate organoids into smaller fragments.

-

For tissue, follow established protocols for enzymatic digestion to obtain single cells or small cell clusters.

-

-

Embedding: Resuspend organoid fragments or cells in the thawed basement membrane matrix at a desired density.

-

Plating: Dispense 50 µL domes of the organoid-matrix mixture into the center of pre-warmed 24-well plate wells.

-

Solidification: Incubate the plate at 37°C for 15-30 minutes to solidify the domes.

-

Culture: Gently add 500 µL of pre-warmed organoid culture medium to each well. Culture at 37°C and 5% CO₂. Change the medium every 2-3 days.

2. This compound Treatment

-

Organoid Plating for Assay: After 7-10 days of culture, harvest and dissociate organoids. Re-plate them in a 96-well plate at a density of approximately 100-500 organoids per well in 10 µL of basement membrane matrix.

-

Drug Preparation: Prepare a serial dilution of this compound in organoid culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Treatment: After the matrix has solidified, add 100 µL of the drug-containing medium or vehicle control medium to each well.

-

Incubation: Incubate the plate for 72 to 120 hours at 37°C and 5% CO₂.

3. Cell Viability Assay

The CellTiter-Glo® 3D Cell Viability Assay is a common method that measures ATP levels as an indicator of metabolically active cells.[10]

-

Reagent Preparation: Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.

-

Assay:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of the prepared reagent to each well.

-

Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

-

Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

-

-

Measurement: Read the luminescence using a microplate reader.